5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine
Overview
Description
5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and polymer chemistry. This compound features a benzyloxy group attached to the benzoxazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine typically involves a multi-step process. One common method is the condensation of an appropriate phenol derivative with formaldehyde and an amine. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods
In industrial settings, the production of benzoxazines, including this compound, often employs high-throughput mechanochemical methods. These methods utilize ball milling techniques to facilitate the reaction, allowing for the simultaneous processing of multiple samples and increasing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to other functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can produce a variety of functionalized benzoxazines .
Scientific Research Applications
5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. For instance, as a 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can influence neurotransmitter release and cognitive functions . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[1,4]oxazine: Lacks the benzyloxy group, which can affect its reactivity and biological activity.
5-bromo-3,4-dihydro-2H-benzo[1,4]oxazine:
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Features an imidazole ring, which can enhance its anticancer activity.
Uniqueness
The presence of the benzyloxy group in 5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-phenylmethoxy-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-5-12(6-3-1)11-18-14-8-4-7-13-15(14)16-9-10-17-13/h1-8,16H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMMONWWAILYGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236757 | |
Record name | 3,4-Dihydro-5-(phenylmethoxy)-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888731-89-3 | |
Record name | 3,4-Dihydro-5-(phenylmethoxy)-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888731-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-5-(phenylmethoxy)-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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